molecular formula C13H21Cl3N2 B12987513 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B12987513
M. Wt: 311.7 g/mol
InChI Key: XOGVXKCIWYATHX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a pyrrolidine ring, and a propan-1-amine backbone, making it a versatile molecule in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Formation of the Final Product: The amine is then reacted with 1-bromo-3-chloropropane under basic conditions to form the final product, which is then converted to its dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-amine dihydrochloride
  • 2-(4-Chlorophenyl)-3-(morpholin-1-yl)propan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride exhibits unique properties due to the presence of the pyrrolidine ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H21Cl3N2

Molecular Weight

311.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H19ClN2.2ClH/c14-13-5-3-11(4-6-13)12(9-15)10-16-7-1-2-8-16;;/h3-6,12H,1-2,7-10,15H2;2*1H

InChI Key

XOGVXKCIWYATHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(CN)C2=CC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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